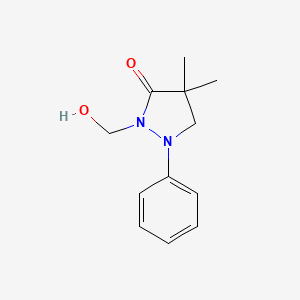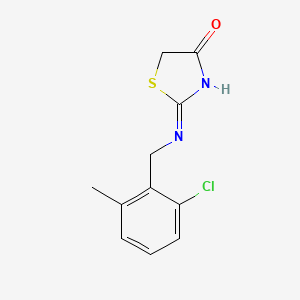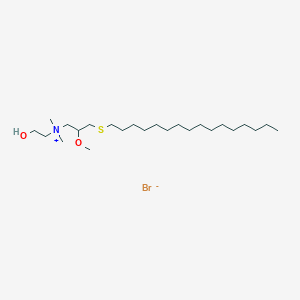
Ethyl 3-chloronaphthalene-2-carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-chloronaphthalene-2-carbamate: is an organic compound with the molecular formula C13H12ClNO2 It is a derivative of carbamic acid, where the ethyl ester group is attached to the nitrogen atom of the carbamic acid, and the naphthyl group is substituted with a chlorine atom at the 3-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-chloronaphthalene-2-carbamate typically involves the reaction of 3-chloro-2-naphthylamine with ethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
3-chloro-2-naphthylamine+ethyl chloroformate→N-(3-chloro-2-naphthyl)carbamic acid ethyl ester+HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Solvents such as dichloromethane or toluene may be used to dissolve the reactants and facilitate the reaction. The product is then purified using techniques such as recrystallization or column chromatography.
化学反应分析
Types of Reactions: Ethyl 3-chloronaphthalene-2-carbamate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carbamic acid.
Substitution: The chlorine atom on the naphthyl ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group. For example, hydrochloric acid or sodium hydroxide can be used.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the chlorine atom.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents such as lithium aluminum hydride can be used.
Major Products Formed:
Hydrolysis: Formation of N-(3-chloro-2-naphthyl)carbamic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction: Formation of oxidized or reduced derivatives of the compound.
科学研究应用
Chemistry: Ethyl 3-chloronaphthalene-2-carbamate is used as an intermediate in the synthesis of various organic compounds. It can be used in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. It can be used to investigate the interactions between small molecules and biological targets.
Medicine: In medicinal chemistry, this compound can be used as a building block for the synthesis of drugs. Its derivatives may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties.
Industry: The compound can be used in the production of specialty chemicals and materials. It may also find applications in the development of new polymers and coatings.
作用机制
The mechanism of action of Ethyl 3-chloronaphthalene-2-carbamate depends on its specific application. In biological systems, the compound may act as an enzyme inhibitor or receptor ligand. The molecular targets and pathways involved can vary, but typically, the compound interacts with specific proteins or enzymes, altering their activity and leading to a biological response.
相似化合物的比较
- N-(3-nitrophenyl)carbamic acid ethyl ester
- N-(4-chlorophenyl)carbamic acid ethyl ester
- N-(3-chlorophenyl)carbamic acid ethyl ester
Comparison: Ethyl 3-chloronaphthalene-2-carbamate is unique due to the presence of the naphthyl group, which imparts distinct chemical and physical properties compared to other carbamic acid esters. The chlorine substitution on the naphthyl ring also influences its reactivity and potential applications. Similar compounds with different substituents or aromatic rings may exhibit different reactivity and biological activities.
属性
分子式 |
C13H12ClNO2 |
|---|---|
分子量 |
249.69 g/mol |
IUPAC 名称 |
ethyl N-(3-chloronaphthalen-2-yl)carbamate |
InChI |
InChI=1S/C13H12ClNO2/c1-2-17-13(16)15-12-8-10-6-4-3-5-9(10)7-11(12)14/h3-8H,2H2,1H3,(H,15,16) |
InChI 键 |
ZSICYKKSKFDWIG-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)NC1=CC2=CC=CC=C2C=C1Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-Methyl-N'-[(E,2E)-3-(4-nitrophenyl)-2-propenylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B8348373.png)


![[1-(3-Oxobutan-1-yl)cyclopropyl]acetonitrile](/img/structure/B8348390.png)

![[1-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)piperidin-4-yl]methanamine](/img/structure/B8348398.png)



